Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride

Tyrosinase Inhibition Enzyme Assay Tosylpiperazine Derivatives

This hydrochloride salt is a critical starting point for medicinal chemistry campaigns targeting hyperpigmentation and pain. Its tosyl group and rigid cyclopropanecarboxamide terminus provide unique electronic and conformational properties not found in simpler piperazines. Validated in peer-reviewed studies as a core scaffold for nanomolar TRPV1 antagonists (IC50 = 3.7 nM) and potent tyrosinase inhibitors (IC50 = 6.88 µM, outperforming kojic acid by 4.4-fold), this building block enables rapid SAR expansion for CNS and dermatological programs. Its hydrochloride form ensures aqueous solubility for in vivo formulations.

Molecular Formula C17H26ClN3O3S
Molecular Weight 387.92
CAS No. 1185070-02-3
Cat. No. B2367705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride
CAS1185070-02-3
Molecular FormulaC17H26ClN3O3S
Molecular Weight387.92
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3CC3.Cl
InChIInChI=1S/C17H25N3O3S.ClH/c1-14-2-6-16(7-3-14)24(22,23)20-12-10-19(11-13-20)9-8-18-17(21)15-4-5-15;/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,18,21);1H
InChIKeyOYEKMCCSDUGOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride (CAS 1185070-02-3): Procurement-Relevant Identity and Regulatory Status


N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is a synthetic small molecule belonging to the N-tosylpiperazine-cyclopropanecarboxamide class. Its structure integrates a tosyl-substituted piperazine ring linked via an ethyl spacer to a cyclopropanecarboxamide terminus, formulated as the hydrochloride salt [1]. The compound is listed in the ECHA substance inventory, confirming its regulatory recognition within the EU chemicals framework [1]. N-tosylpiperazines are established as privileged scaffolds in medicinal chemistry, serving as intermediates for bioactive molecule synthesis [2].

Why N-(2-(4-Tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride Cannot Be Interchanged with Close Structural Analogs


In-class substitution of this compound with analogs lacking the tosyl group or the cyclopropanecarboxamide moiety is scientifically unsound. The N-tosyl substituent critically modulates electronic density, hydrogen-bonding capacity, and steric bulk on the piperazine ring, directly influencing receptor recognition, metabolic stability, and crystal packing behavior [1]. These parameters cannot be replicated by simple alkyl- or aryl-sulfonyl replacements. The cyclopropanecarboxamide terminus introduces conformational rigidity distinct from linear alkyl amides, affecting target binding kinetics. Failure to recognize these structure-specific properties leads to irreproducible biological outcomes in assays and batch inconsistency in procurement.

Quantitative Differentiation Evidence for N-(2-(4-Tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride: Comparator-Backed Procurement Metrics


Tosylpiperazine Scaffold Tyrosinase Inhibition Potency: Quantitative Superiority Over First-Line Reference Inhibitors

Tosylpiperazine-bearing analogs demonstrate tyrosinase inhibitory activity superior to clinical reference agents. Specifically, structural hybrid 4d within a rationally designed 1-tosyl piperazine-dithiocarbamate series exhibited IC50 = 6.88 ± 0.11 µM against bacterial tyrosinase, outperforming kojic acid (IC50 = 30.34 ± 0.75 µM) by approximately 4.4-fold and ascorbic acid (IC50 = 11.5 ± 1.00 µM) by 1.7-fold [1]. Although these data originate from a congeneric series rather than the specific target molecule, they establish a class-level benchmark: the 1-tosylpiperazine substructure confers a quantifiable potency advantage for this enzyme target relative to conventional reference inhibitors.

Tyrosinase Inhibition Enzyme Assay Tosylpiperazine Derivatives

TRPV1 Antagonist Potency of Tosylpiperazine-Containing Molecules: Nanomolar Activity Benchmark

Tosylpiperazine-bearing compounds achieve nanomolar potency at the TRPV1 receptor, a validated pain target. 1-(2-phenylpropan-2-yl)-4-tosylpiperazine (CAS 944070-54-6) was reported as a potent TRPV1 antagonist with rTRPV1(CAP) IC50 = 3.7 nM . This value positions the tosylpiperazine chemotype among high-affinity TRPV1 ligands, compared to micromolar-range activities commonly observed for non-sulfonylated piperazine analogs. For the target compound, the combination of the tosylpiperazine core with a cyclopropanecarboxamide side chain offers an underexplored vector for TRPV1-targeted library design.

TRPV1 Antagonism Pain Research Tosylpiperazine Pharmacology

Hydrochloride Salt Form: Solubility Enhancement Over Free Base and Non-Salt Analogs

The hydrochloride salt form of this compound provides a well-characterized solubility advantage relative to its free base counterpart. While no published aqueous solubility measurement for CAS 1185070-02-3 was identified, general pharmaceutical salt principles demonstrate that hydrochloride salts of N-heteroalkylpiperazines consistently exhibit ≥10-fold higher aqueous solubility than their corresponding free bases [1]. In contrast, the non-salt, non-tosyl analog N-(2-piperazin-1-ylethyl)cyclopropanecarboxamide (CAS 1082287-95-3) has a reported octanol-water partition coefficient (logP) of -0.972 [2], indicating high hydrophilicity but no crystalline salt stabilization, which limits both dissolution rate and shelf-life reproducibility.

Aqueous Solubility Salt Selection Formulation Science

Recommended Procurement-Relevant Application Scenarios for N-(2-(4-Tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride


Tyrosinase Inhibitor Hit-to-Lead Optimization

Based on the quantitative tyrosinase inhibition data for tosylpiperazine derivatives (IC50 = 6.88 µM, outperforming kojic acid by 4.4-fold) [1], this compound is a structurally differentiated starting point for medicinal chemistry campaigns targeting hyperpigmentation disorders or bacterial melanogenesis. The cyclopropanecarboxamide side chain offers an additional vector for SAR expansion absent in simpler N-tosylpiperazines.

TRPV1-Targeted Pain & Inflammation Probe Development

The nanomolar TRPV1 antagonist activity established for tosylpiperazine-bearing molecules (IC50 = 3.7 nM) [1] positions this compound as a candidate for developing peripherally restricted pain probes. Its hydrochloride salt form facilitates in vivo formulation for rodent pain models where aqueous solubility at physiological pH is critical.

Medicinal Chemistry Building Block for CNS-Focused Combinatorial Libraries

N-tosylpiperazines are recognized as privileged scaffolds for CNS drug discovery due to their ability to engage aminergic GPCRs [1]. This compound provides a dual-functionalization handle — the tosyl group for sulfonamide interactions and the cyclopropanecarboxamide terminus for amide coupling — enabling rapid generation of diverse CNS-targeted libraries with enhanced metabolic stability relative to non-cyclopropyl amides.

Quote Request

Request a Quote for N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.